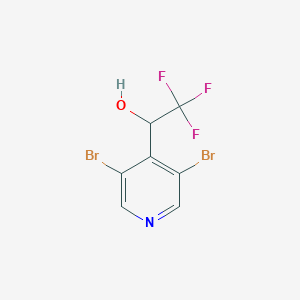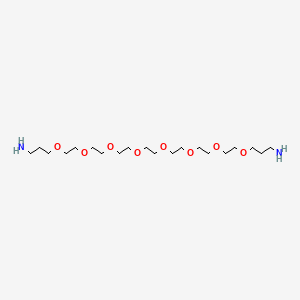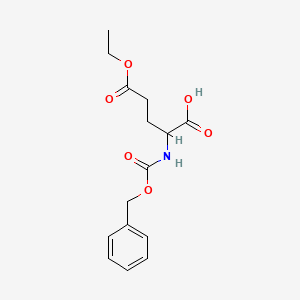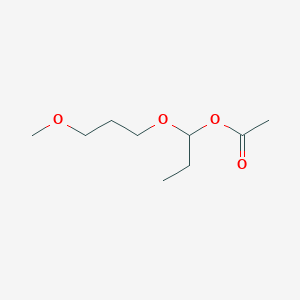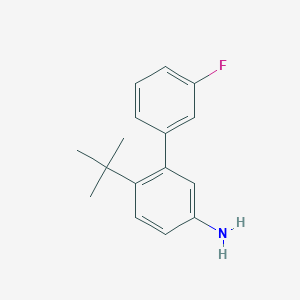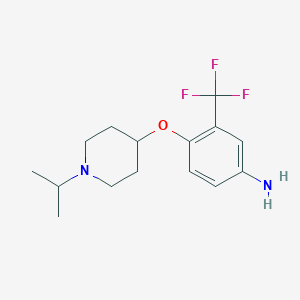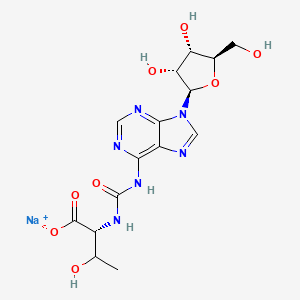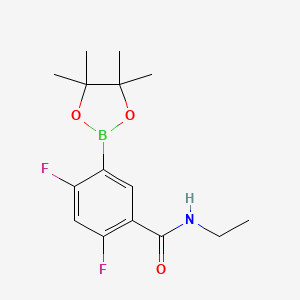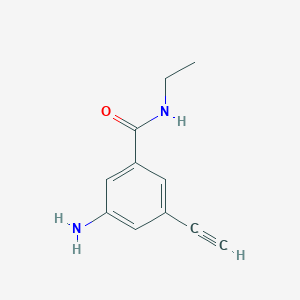![molecular formula C11H13N3O3 B13714789 1-Boc-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B13714789.png)
1-Boc-pyrazolo[3,4-c]pyridin-7(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-pyrazolo[3,4-c]pyridin-7(6H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their significant role in fragment-based drug discovery due to their ability to interact with various biological targets. The presence of the Boc (tert-butoxycarbonyl) protecting group enhances the compound’s stability and facilitates its use in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-pyrazolo[3,4-c]pyridin-7(6H)-one typically involves the following steps:
Formation of the Pyrazolopyridine Core: The pyrazolopyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and hydrazine hydrate. This reaction is usually carried out in ethanol at elevated temperatures.
Introduction of the Boc Group: The Boc group is introduced by reacting the pyrazolopyridine core with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is typically performed at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-Boc-pyrazolo[3,4-c]pyridin-7(6H)-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazole ring.
Coupling Reactions: It can undergo Suzuki–Miyaura cross-coupling reactions at the C-3 position, facilitated by borylation.
Amination Reactions: The compound can be functionalized through Buchwald–Hartwig amination at the C-5 position.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves nucleophiles such as amines or alkoxides in the presence of a base.
Suzuki–Miyaura Coupling: Requires a palladium catalyst, a boronic acid derivative, and a base such as potassium carbonate.
Buchwald–Hartwig Amination: Utilizes a palladium catalyst, a phosphine ligand, and an amine source.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can be further elaborated for use in drug discovery and development.
Aplicaciones Científicas De Investigación
1-Boc-pyrazolo[3,4-c]pyridin-7(6H)-one has several scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Boc-pyrazolo[3,4-c]pyridin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s heterocyclic structure allows it to form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. The Boc group enhances the compound’s stability, ensuring its effective delivery to the target site.
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family, known for its anxiolytic properties.
1H-pyrazolo[3,4-d]pyrimidine: A related compound with applications in medicinal chemistry.
Uniqueness
1-Boc-pyrazolo[3,4-c]pyridin-7(6H)-one is unique due to the presence of the Boc protecting group, which enhances its stability and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules, particularly in drug discovery and development.
Propiedades
Fórmula molecular |
C11H13N3O3 |
|---|---|
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
tert-butyl 7-oxo-6H-pyrazolo[3,4-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C11H13N3O3/c1-11(2,3)17-10(16)14-8-7(6-13-14)4-5-12-9(8)15/h4-6H,1-3H3,(H,12,15) |
Clave InChI |
JSAAUDUDSKGKHI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2=C(C=CNC2=O)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




